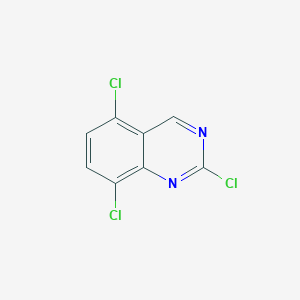

2,5,8-Trichloroquinazoline

説明

2,5,8-Trichloroquinazoline is a heterocyclic aromatic compound derived from quinazoline, featuring chlorine substituents at the 2-, 5-, and 8-positions. Quinazolines are structurally characterized by a fused benzene and pyrimidine ring system, and halogenation at specific positions significantly alters their chemical reactivity, stability, and biological activity.

Chlorinated quinazolines are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The position of chlorine atoms influences their electronic distribution, steric effects, and regioselective reactivity in cross-coupling reactions. For instance, 2,4,7-Trichloroquinazoline (CAS: Not provided) has been used to synthesize trifunctionalized quinazolines via sequential palladium-catalyzed cross-coupling reactions .

特性

IUPAC Name |

2,5,8-trichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFONGKOKDAYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 2,5,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobenzonitrile with triphosgene. This reaction typically occurs under reflux conditions in the presence of a base such as N-ethyl-N,N-diisopropylamine .

Industrial Production Methods: Industrial production of 2,5,8-Trichloroquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2,5,8-Trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are common for modifying the quinazoline scaffold.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

科学的研究の応用

2,5,8-Trichloroquinazoline has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including anticancer and antimicrobial agents.

Materials Science: Functionalized quinazolines are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to bioactive quinazolines.

作用機序

The mechanism of action of 2,5,8-Trichloroquinazoline depends on its specific application:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways:

類似化合物との比較

Key Findings:

Regioselectivity and Reactivity :

- In 2,4,7-Trichloroquinazoline, the C-4 position is preferentially functionalized via palladium-catalyzed cross-coupling due to electronic and steric factors . For 2,5,8-Trichloroquinazoline, the C-5 and C-8 positions may exhibit distinct reactivity patterns, though experimental validation is lacking.

- Chlorine at the 2-position (common in all three compounds) likely deactivates the ring, directing further substitutions to meta or para positions depending on the scaffold.

Synthetic Utility :

- 2,4,7-Trichloroquinazoline serves as a versatile building block for trifunctionalized quinazolines, enabling streamlined synthesis of complex heterocycles . In contrast, 2,4,8-Trichloroquinazoline’s applications remain underexplored, though its safety data sheet suggests industrial use .

No analogous safety information exists for 2,5,8-Trichloroquinazoline.

生物活性

2,5,8-Trichloroquinazoline is a chlorinated derivative of quinazoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of 2,5,8-trichloroquinazoline, supported by data tables and research findings.

Chemical Structure and Properties

2,5,8-Trichloroquinazoline (C8H3Cl3N2) features a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of three chlorine atoms at the 2, 5, and 8 positions significantly influences its chemical behavior and biological activity. The trichlorinated structure enhances lipophilicity and reactivity, which may contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that quinazoline derivatives, including 2,5,8-trichloroquinazoline, have shown promising results against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer progression. Studies have demonstrated that compounds within this class can induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of 2,5,8-Trichloroquinazoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2,5,8-Trichloroquinazoline | HepG-2 (Liver) | TBD | Apoptosis induction |

| MCF-7 (Breast) | TBD | Kinase inhibition | |

| PC3 (Prostate) | TBD | NF-κB pathway modulation |

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Antimicrobial Activity

The antimicrobial potential of 2,5,8-trichloroquinazoline has also been explored. Various studies have assessed its effectiveness against bacterial and fungal strains. Preliminary findings suggest moderate activity against certain pathogens.

Table 2: Antimicrobial Activity of 2,5,8-Trichloroquinazoline

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Low |

Case Studies

-

Caspase Activation in Cancer Cells

A study evaluated the effects of 2,5,8-trichloroquinazoline on caspase-8 levels in HepG-2 cells. The compound significantly increased caspase-8 expression compared to control groups. This suggests a potential role in promoting apoptosis in liver cancer cells. Table 3: Effect on Caspase-8 LevelsTreatment Caspase-8 Level (ng/mL) Control 1.08 2,5,8-Trichloroquinazoline TBD Thalidomide 8.3 -

VEGF and NF-κB Modulation

In another study focusing on HepG-2 cells treated with quinazoline derivatives including 2,5,8-trichloroquinazoline, there was a notable reduction in VEGF and NF-κB levels compared to untreated controls. This indicates potential antiangiogenic properties. Table 4: Impact on VEGF and NF-κB LevelsTreatment VEGF (pg/mL) NF-κB (pg/mL) Control 432.5 278.1 Thalidomide 153.2 110.5 2,5,8-Trichloroquinazoline TBD TBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。